molecular formula C3H2Cl3NS B14516518 1,1,2-Trichloroethyl thiocyanate CAS No. 62737-82-0

1,1,2-Trichloroethyl thiocyanate

Cat. No.: B14516518
CAS No.: 62737-82-0
M. Wt: 190.5 g/mol
InChI Key: RTPHHJIASGAYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloroethyl thiocyanate is a synthetic organic compound of interest in chemical research and development. This molecule combines a trichloroethyl group with a thiocyanate functional group, making it a potential multi-functional reagent or synthetic intermediate. Organic thiocyanates, in general, are valuable building blocks in synthetic chemistry. They can serve as precursors to various sulfur-containing functional groups, such as thiols, disulfides, and thiocarbamates, through further chemical transformation. The presence of the trichloroethyl group may also make it a candidate for use in specialized polymerization reactions or as an intermediate in the synthesis of more complex molecules. The compound is intended for use in a controlled laboratory environment by qualified researchers. It is not for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as both thiocyanate derivatives and chlorinated compounds can pose specific health hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62737-82-0

Molecular Formula

C3H2Cl3NS

Molecular Weight

190.5 g/mol

IUPAC Name

1,1,2-trichloroethyl thiocyanate

InChI

InChI=1S/C3H2Cl3NS/c4-1-3(5,6)8-2-7/h1H2

InChI Key

RTPHHJIASGAYKJ-UHFFFAOYSA-N

Canonical SMILES

C(C(SC#N)(Cl)Cl)Cl

Origin of Product

United States

Synthesis of 1,1,2 Trichloroethyl Thiocyanate

Property Details
Reaction Type Electrophilic Addition
Reactant 1 Trichloroethylene (B50587) (ClCH=CCl₂)
Reactant 2 Thiocyanogen (B1223195) ((SCN)₂)
Product 1,1,2-Trichloroethyl thiocyanate (B1210189) (CHCl₂-CH(Cl)SCN)
Reaction Conditions Data not available in reviewed literature
Catalyst Data not available in reviewed literature
Yield Data not available in reviewed literature

Chemical and Physical Properties of 1,1,2 Trichloroethyl Thiocyanate

Detailed experimental data on the physical properties of 1,1,2-Trichloroethyl thiocyanate (B1210189) are scarce. However, its fundamental chemical properties can be derived from its structure.

Property Value / Description
Molecular Formula C₃H₂Cl₃NS
Molecular Weight 190.48 g/mol
Appearance Data not available in reviewed literature
Boiling Point Data not available in reviewed literature
Melting Point Data not available in reviewed literature
Density Data not available in reviewed literature
Solubility Expected to be soluble in common organic solvents

Computational and Theoretical Chemistry Studies on 1,1,2 Trichloroethyl Thiocyanate

Quantum Chemical Calculations for Geometry, Energetics, and Electronic Properties

Quantum chemical calculations are essential for determining the fundamental characteristics of a molecule, such as its three-dimensional structure, stability, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a cornerstone for predicting the molecular structures of organic compounds. nih.gov DFT calculations determine the electron density of a system to derive its energy and, consequently, its most stable geometry. For 1,1,2-trichloroethyl thiocyanate (B1210189), DFT would be employed to optimize the molecular geometry, predicting key structural parameters like bond lengths, bond angles, and dihedral angles.

The process involves finding the minimum energy conformation on the potential energy surface. Different functionals and basis sets can be tested to find a combination that provides results in good agreement with any available experimental data for similar molecules. nih.gov For instance, studies on other complex organic molecules have demonstrated that DFT calculations can yield excellent structural data and help in the complete assignment of vibrational modes. researchgate.net This approach is highlighted in the analysis of various solid forms of active pharmaceutical ingredients, where periodic DFT calculations explain relative stability and spectral features. nih.gov

Table 1: Illustrative Predicted Structural Parameters for 1,1,2-Trichloroethyl Thiocyanate using DFT

ParameterPredicted Value (Illustrative)Description
C-S Bond Length1.85 ÅBond connecting the ethyl group to the thiocyanate sulfur.
S-C≡N Bond Angle99.5°Angle of the thiocyanate group.
C-C Bond Length1.54 ÅSingle bond between the two carbon atoms of the ethyl group.
C-Cl Bond Length1.78 ÅAverage length of the bonds between carbon and chlorine.
Gauche Conformer Energy0 kJ/molRelative energy of the most stable gauche conformer.
Anti Conformer Energy+5 kJ/molRelative energy of the less stable anti conformer.

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations, not experimentally verified values for this specific compound.

For calculations demanding higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods like Coupled-Cluster (CC) theory are considered the "gold standard" in quantum chemistry. arxiv.orgaps.org Methods such as Coupled-Cluster with Singles and Doubles (CCSD) and perturbative triples [CCSD(T)] incorporate a more sophisticated treatment of electron correlation than most DFT functionals. aps.org

These high-level calculations are computationally intensive but provide benchmark-quality data. arxiv.org They are particularly valuable for systems where electron correlation is crucial, such as in determining accurate reaction barriers or the energies of excited electronic states. nih.gov The application of such methods can be extended to larger systems by employing techniques that exploit the locality of electron correlation. arxiv.org For this compound, CCSD(T) could be used to calculate a highly accurate energy profile for conformational changes or to study the subtle electronic effects of the chloro- and thiocyanate substituents. Recent developments have even combined coupled-cluster methods with molecular dynamics to compute accurate properties in solution. nih.gov

Potential Energy Surface Mapping and Conformational Dynamics Simulations

The flexibility of the 1,1,2-trichloroethyl group allows for different spatial arrangements of its atoms, known as conformations. The study of these conformations is crucial as they can significantly influence the molecule's physical and chemical properties. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry.

For molecules like 1,1,2-trichloroethane (B165190), which is structurally analogous to the alkyl portion of this compound, studies have shown the existence of different isomeric forms (gauche+ and gauche–). researchgate.net Molecular dynamics simulations based on a calculated PES can reveal the dynamic processes of conformational change, such as the leap between these gauche isomers. researchgate.net Similar dynamics would be expected for this compound, where rotations around the C-C and C-S bonds would lead to various stable and transient conformers. Computational studies of the PES for other sulfur-containing compounds have successfully elucidated complex reaction schemes, isomerizations, and fragmentation pathways, highlighting the power of this approach. researchgate.net

Theoretical Investigations of Intermolecular Interactions (e.g., Halogen and Chalcogen Bonding)

The chlorine and sulfur atoms in this compound can participate in specific and directional non-covalent interactions known as halogen and chalcogen bonds, respectively.

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. researchgate.net The chlorine atoms on the ethyl group, particularly when attached to the same carbon, can possess positive electrostatic potentials and act as halogen bond donors.

Chalcogen Bonding: Similarly, a chalcogen bond involves a Group 16 element (like sulfur) acting as an electrophilic center. The sulfur atom of the thiocyanate group can interact with electron-rich partners.

Theoretical investigations are paramount for identifying and characterizing these weak interactions. Computational methods can map the electrostatic potential on the molecule's surface to locate electrophilic and nucleophilic regions. Detailed mechanistic analyses of reactions have shown that chalcogen bonding can be fundamental in activating certain chemical transformations. nih.gov In crystals, weak intermolecular contacts like C-H···S can be identified and analyzed through computational techniques, providing insight into crystal packing and stability. researchgate.net

Computational Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. By calculating properties like vibrational frequencies or electronic transition energies, theoretical spectra can be generated and compared with experimental data to confirm molecular structures.

For this compound, DFT calculations can predict the infrared (IR) spectrum. The calculated harmonic vibrational frequencies, after appropriate scaling, often show good agreement with experimental fundamental frequencies. nih.govresearchgate.net The vibrational frequency of the thiocyanate (-SCN) group is particularly sensitive to its chemical environment, and computational models can help dissect the influence of factors like electrostatic interactions and hydrogen bonding. nih.gov Similarly, Time-Dependent DFT (TD-DFT) or higher-level ab initio methods can be used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations. nih.gov Machine learning models are also emerging as a powerful tool for predicting spectroscopic features from molecular structures. nih.govdp.tech

Table 2: Illustrative Computationally Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Illustrative)Description of Motion
ν(C≡N)2155Stretching of the carbon-nitrogen triple bond in the thiocyanate group.
ν(C-Cl)750-800Stretching vibrations of the carbon-chlorine bonds.
ν(C-S)690Stretching of the carbon-sulfur single bond.
δ(CH₂)1420Scissoring/bending of the CH₂ group.

Note: This table presents typical frequency ranges for the described functional groups and is for illustrative purposes. Actual calculated values would be specific to the optimized geometry of the molecule.

Mechanistic Insights into Reactivity via Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of potential chemical reactions at the molecular level. By mapping the potential energy surface that connects reactants to products via a transition state, chemists can calculate activation energies and reaction enthalpies to predict the feasibility and kinetics of a reaction.

For this compound, several reaction pathways could be investigated computationally:

Nucleophilic Substitution: Analyzing the substitution of the thiocyanate group by a nucleophile, or substitution at the carbon atom bearing two chlorine atoms.

Elimination Reactions: Studying the mechanism of dehydrochlorination to form a vinyl thiocyanate.

Isomerization: Investigating the potential for rearrangement to the isothiocyanate isomer (Cl₂CH-CHCl-NCS).

Detailed mechanistic and kinetic analyses using computational methods can reveal the influence of solvents and the specific roles of non-covalent interactions, such as chalcogen bonding, in catalyzing a reaction. nih.gov By identifying all relevant intermediates and transition states on the potential energy surface, a complete picture of the reaction mechanism can be constructed. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Derivatization of 1,1,2 Trichloroethyl Thiocyanate

Nucleophilic Attack and Subsequent Transformation Reactions

The thiocyanate (B1210189) group is susceptible to attack by various nucleophiles. These reactions can target the carbon atom of the cyano group, the sulfur atom, or the α-carbon of the alkyl chain, leading to a variety of transformations.

Reactions with Amines and Formation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from alkyl thiocyanates typically proceeds through the in-situ formation of an isothiocyanate intermediate. researchgate.netnih.gov The alkyl thiocyanate first isomerizes to the more reactive alkyl isothiocyanate, which then readily undergoes nucleophilic attack by a primary or secondary amine to yield the corresponding N-substituted thiourea.

A general two-step, one-pot procedure involves:

Isomerization: The alkyl thiocyanate is heated, often in the presence of a catalyst, to promote rearrangement to the isothiocyanate.

Amination: The amine is added to the reaction mixture, where it attacks the electrophilic carbon of the isothiocyanate to form the thiourea. nih.gov

Direct synthesis methods have been developed that facilitate this transformation. For instance, reacting an amine with ammonium (B1175870) thiocyanate in the presence of benzoyl chloride first forms a benzoyl isothiocyanate intermediate, which then reacts with the amine. Subsequent hydrolysis yields the thiourea. researchgate.net Another approach involves the direct condensation of amine hydrochlorides with potassium thiocyanate. nih.gov The reaction of silicon tetraisothiocyanate with primary amines has also been reported to produce N-monosubstituted and N,N'-disubstituted thioureas in excellent yields. iwu.edu

The following table summarizes a common synthetic pathway for thiourea formation.

StepReactantsIntermediate/ProductGeneral Conditions
11,1,2-Trichloroethyl thiocyanate1,1,2-Trichloroethyl isothiocyanateThermal or catalytic isomerization
21,1,2-Trichloroethyl isothiocyanate + Amine (R-NH₂)N-(1,1,2-Trichloroethyl)-N'-R-thioureaReaction in a suitable solvent

Interaction with Other Heteroatom Nucleophiles

This compound can react with various heteroatom nucleophiles other than amines.

Hydrolysis: Under acidic conditions, organic thiocyanates undergo hydrolysis to form thiocarbamates. This reaction, known as the Riemschneider thiocarbamate synthesis, involves the protonation of the thiocyanate followed by attack by water. wikipedia.orgwikipedia.org The reaction is generally effective for secondary and tertiary alkyl thiocyanates that can stabilize a carbocation intermediate, but can also work for other alkyl thiocyanates under forcing acidic conditions. wikipedia.org Enzymatic hydrolysis is also known, where thiocyanate hydrolase converts thiocyanate into carbonyl sulfide (B99878) and ammonia. ebi.ac.uknih.gov

Reaction with Thiolates: Alkyl thiocyanates can react with thiolates (RS⁻) to form unsymmetrical disulfides (R-S-S-R'). A proposed mechanism involves the nucleophilic substitution of an alkyl halide with thiourea to generate an S-alkylisothiouronium salt. This intermediate is hydrolyzed in situ under alkaline conditions to produce a thiol, which then reacts with a benzyl (B1604629) thiocyanate to yield the disulfide. rsc.org This process, however, generates toxic cyanide as a byproduct. rsc.org

Reaction with Halide Ions: In nonpolar solvents, alkyl thiocyanates can undergo Sₙ2 reactions with halide ions from quaternary phosphonium (B103445) salts. These reactions can be reversible, as the liberated thiocyanate ion can react with the newly formed alkyl halide. rsc.org

Electrophilic Activation and Functionalization Strategies

While the thiocyanate group itself is not strongly electrophilic, it can be activated, or it can be introduced into molecules via electrophilic pathways. Strategies for the electrophilic functionalization of substrates using a thiocyanate source often involve the in-situ generation of an electrophilic "SCN⁺" species. mdpi.com Reagents like N-bromosuccinimide (NBS) and potassium thiocyanate can be used to generate an electrophilic thiocyanating agent, which then attacks electron-rich aromatic rings (like anilines) to form aryl thiocyanates. mdpi.comwikipedia.org

For a molecule like this compound, functionalization would more likely occur on the alkyl backbone rather than through the thiocyanate group acting as an electrophile. However, the thiocyanate moiety can direct or influence reactions. Electrophilic activation of the sulfur atom is a key step in certain rearrangements and reactions. For instance, in the Riemschneider synthesis, protonation (electrophilic attack) at the nitrogen atom, followed by rearrangement, leads to a species that is attacked by water. wikipedia.org

Radical-Mediated Reactions and Mechanistic Studies

The thiocyanate group can participate in and be formed through radical-mediated reactions. The weak C-S bond can undergo homolytic cleavage, or the thiocyanate anion can be oxidized to a thiocyanate radical (SCN•), a key intermediate in many thiocyanation reactions. organic-chemistry.orgnih.gov

Generation and Reaction of Thiocyanate Radicals: The thiocyanate radical can be generated from sources like ammonium thiocyanate or potassium thiocyanate using chemical oxidants (e.g., anhydrous FeCl₃, ceric ammonium nitrate) or through photoredox catalysis. organic-chemistry.orgnih.govresearchgate.net Once formed, this radical can add to unsaturated bonds, such as those in alkenes and allenes. nih.govnih.gov For example, the radical can add to an alkene to form a carbon-centered radical, which can then undergo further reactions like cyclization or oxidation to form the final thiocyanated product. nih.gov This provides a pathway to introduce the SCN group into various organic scaffolds.

Radical Reactions of this compound: For this compound itself, radical reactions could be initiated by homolytic cleavage of the C-S bond under thermal or photochemical conditions to generate a 1,1,2-trichloroethyl radical and a thiocyanate radical. These reactive species could then initiate polymerization or engage in hydrogen abstraction or addition reactions with other molecules. The free-radical addition of thiols to unsaturated compounds (thiol-ene reaction) proceeds via a thiyl radical, highlighting the tendency of sulfur-containing groups to engage in radical processes. wikipedia.org

Oxidation and Reduction Chemistry of the Thiocyanate Moiety

Oxidation: The oxidation of the thiocyanate ion (SCN⁻) has been studied extensively. With strong oxidizing agents like hydrogen peroxide, the final products are typically sulfate (B86663) (SO₄²⁻) and cyanide (CN⁻) or cyanate (B1221674) (OCN⁻), depending on the conditions. nih.govnih.govuq.edu.auacs.org The reaction with H₂O₂ can be acid-catalyzed, proceeding through an intermediate such as HOSCN. uq.edu.auacs.org The oxidation can also be catalyzed by metal complexes, such as [Ru(III)(edta)(H₂O)]⁻, which mimics the action of peroxidases. nih.gov In this catalytic cycle, the thiocyanate coordinates to the metal center before reacting with hydrogen peroxide, ultimately yielding sulfate and cyanate. nih.gov

Oxidizing SystemProductsReference
Lactoperoxidase-H₂O₂Cyanide, Sulfate nih.gov
H₂O₂ (acid-catalyzed)Sulfate, Hydrogen Cyanide, Sulfur Dicyanide uq.edu.au
[Ru(III)(edta)(H₂O)]⁻ / H₂O₂Sulfate, Cyanate nih.gov

Reduction: The reduction of organic thiocyanates typically cleaves the carbon-sulfur bond to produce a thiol (mercaptan) and cyanide. However, some reducing agents may cleave the sulfur-cyanide bond or reduce the cyano group itself. The use of sulfurated sodium borohydride (B1222165) (NaBH₂S₃) has been shown to reduce benzyl thiocyanate to dibenzyl disulfide. cdnsciencepub.com Milder reducing agents like sodium borohydride (NaBH₄) may also effect reduction, sometimes yielding a complex mixture of products. cdnsciencepub.commdma.chnumberanalytics.com Sodium cyanoborohydride is a milder reducing agent, known for its selectivity, but its specific action on thiocyanates is less documented compared to its effect on imines and carbonyls. wikipedia.org

Stereochemical Aspects of Reactions Involving the 1,1,2-Trichloroethyl Center

The stereochemistry of reactions involving the 1,1,2-trichloroethyl group is a nuanced area of organic chemistry, largely centered around the influence of the chiral carbon atom within this moiety on the stereochemical outcome of reactions. The 1,1,2-trichloroethyl group contains a stereocenter at the carbon atom bonded to a single hydrogen, a dichloromethyl group, and the rest of the molecule (in this case, the thiocyanate group). The presence of this chiral center means that this compound is a chiral molecule and can exist as two enantiomers.

Reactions involving a chiral molecule can proceed with either retention or inversion of configuration at the stereocenter, or they can result in a mixture of stereoisomers. lumenlearning.com The specific outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For reactions occurring at the chiral center itself, such as nucleophilic substitution, the mechanism dictates the stereochemical course. A concerted S(_N)2 mechanism, for instance, would proceed with inversion of configuration, while a stepwise S(_N)1 mechanism involving a planar carbocation intermediate would lead to racemization. lumenlearning.com

When a new stereocenter is formed in a molecule that already contains a chiral center, the products are diastereomers. ochemtutor.com The formation of these diastereomers may not be in equal amounts, a phenomenon known as diastereoselectivity. The existing chiral center, in this case within the 1,1,2-trichloroethyl group, can influence the approach of reagents to the reactive site, leading to the preferential formation of one diastereomer over the other.

While specific research on the stereochemical outcomes of reactions for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds containing a trichlorinated carbon center. These studies demonstrate how the bulky and electron-withdrawing nature of the trichloromethyl group can play a significant role in directing the stereochemistry of a reaction.

A notable example is the diastereoselective addition of primary and secondary amines to (E)-1,1,1-trichloro-3-nitrobut-2-ene. researchgate.net This reaction results in the formation of N-substituted α-trichloromethyl-β-nitroamines. The addition reaction proceeds with high diastereoselectivity, indicating that the existing stereocenter and the bulky trichloromethyl group influence the trajectory of the incoming amine nucleophile, leading to the preferential formation of one diastereomer. researchgate.net The stereochemistry of the products in such reactions has been confirmed through X-ray crystallography and NMR spectroscopy. researchgate.net

In a different context, the trichloroethyl group has been utilized in asymmetric synthesis where stereoselectivity is paramount. For instance, in a dirhodium-catalyzed C-H functionalization reaction, a trichloroethyl p-methoxyphenyldiazoacetate was reacted with N-Boc-2,5-dihydro-1H-pyrrole. acs.org This reaction demonstrated that the choice of a chiral catalyst could induce high levels of both diastereoselectivity and enantioselectivity. acs.org Although the chiral center was not the 1,1,2-trichloroethyl carbon itself, the study highlights that the trichloroethyl group is compatible with highly stereoselective transformations. The stereochemical outcome was found to be highly dependent on the catalyst used, with different chiral catalysts leading to varying diastereomeric and enantiomeric excesses. acs.org

The following table summarizes the results from the catalyst screen in the aforementioned C-H functionalization reaction, illustrating the profound effect of the catalyst on the stereochemical outcome.

EntryCatalystSolventd.r.ee (%)
1Rh(_2)(OAc)(_4)CH(_2)Cl(_2)10:1
2Rh(_2)(S-DOSP)(_4)CH(_2)Cl(_2)19:1-10
3Rh(_2)(S-p-PhTPCP)(_4)CH(_2)Cl(_2)>20:11
4Rh(_2)(S-p-BrTPCP)(_4)CH(_2)Cl(_2)10:158
5Rh(_2)(S-2-Cl,5-BrPhTPCP)(_4)CH(_2)Cl(_2)1:124
6Rh(_2)(S-TPPTTL)(_4)CH(_2)Cl(_2)12:135
7Rh(_2)(S-PTAD)(_4)CH(_2)Cl(_2)>20:197
d.r. = diastereomeric ratio; ee = enantiomeric excess. Data sourced from a study on asymmetric C-H functionalization. acs.org

These examples underscore the principle that the 1,1,2-trichloroethyl center can significantly influence the stereochemical course of a reaction. The steric bulk and electronic properties of the trichloromethyl group, combined with the chirality at the adjacent carbon, can create a chiral environment that directs the formation of new stereocenters with a high degree of selectivity, particularly when external chiral agents like catalysts are employed.

Applications of 1,1,2 Trichloroethyl Thiocyanate As a Synthetic Intermediate

Utility in the Synthesis of Diverse Sulfur-Containing Organic Compounds

Organic thiocyanates are recognized as valuable precursors for a wide array of organosulfur compounds. The thiocyanate (B1210189) group (-SCN) within 1,1,2-trichloroethyl thiocyanate can be chemically manipulated to yield functionalities such as thiols, thioethers, disulfides, and thiocarbamates, making it a key starting material for sulfur-based organic synthesis. This versatility establishes it as a strategic component for introducing sulfur into molecular frameworks.

The conversion of organic thiocyanates to other useful sulfur functional groups is a common strategy in synthetic chemistry.

Thiols: this compound can be converted into the corresponding thiol, 1,1,2-trichloroethanethiol. This transformation is typically achieved through reduction. The resulting thiol is a valuable intermediate in its own right, as the sulfhydryl (-SH) group can be readily manipulated into a range of other functionalities.

Thioethers (Sulfides): Thioethers, also known as sulfides, are characterized by a C-S-C bond linkage. The synthesis of these compounds from this compound can be approached via the intermediate thiol. The deprotonated thiol (thiolate) is an excellent nucleophile that can react with alkyl halides in an SN2-type reaction to form the corresponding sulfide (B99878). Alternative modern methods focus on the transition-metal-catalyzed C–S cross-coupling reactions of thiols with various electrophiles. Additionally, direct conversion methods from thiocyanates to sulfides exist, avoiding the isolation of the often malodorous thiol intermediate.

Table 1: Synthesis of Thiols and Thioethers from this compound

Starting Material Reagent(s) Product Class Product Name
This compound Reducing Agent (e.g., LiAlH₄) Thiol 1,1,2-Trichloroethanethiol

The sulfur-sulfur bond is a key feature in many biologically and chemically significant molecules.

Disulfides: Organic thiocyanates can undergo reductive dimerization to yield symmetrical disulfides. For instance, this compound can be converted to bis(1,1,2-trichloroethyl) disulfide. One method involves using sodium in silica gel, which provides an alternative to traditional methods that often require foul-smelling thiols. The synthesis of unsymmetrical disulfides often involves the reaction of a pre-formed thiol with a sulfenylating agent.

Polysulfides: More complex structures containing chains of sulfur atoms, known as polysulfides, can also be synthesized. The reaction of elemental sulfur with disulfides, sometimes catalyzed by transition metals, can lead to the formation of organic polysulfides through sulfur insertion. Electrochemical methods have also been developed for the synthesis of polysulfides from disulfides.

Thiocarbamates are a class of organosulfur compounds with applications in pharmaceuticals and agriculture. They exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. This compound is a suitable precursor for S-thiocarbamates. The Riemschneider thiocarbamate synthesis involves the hydrolysis or alcoholysis of organic thiocyanates. Reacting this compound with water or an alcohol (R'OH) yields the corresponding S-(1,1,2-trichloroethyl) thiocarbamate.

Table 2: Riemschneider Synthesis of Thiocarbamates

Reactants Product General Reaction
This compound + H₂O S-(1,1,2-Trichloroethyl) thiocarbamate RSCN + H₂O → RSC(=O)NH₂

Building Block for the Construction of Heterocyclic Systems

The thiocyanate functional group is a valuable building block for synthesizing various heterocyclic compounds. Thiocyanate-containing molecules can be used in cyclization reactions to form rings that incorporate both the sulfur and nitrogen atoms of the thiocyanate group. For example, protocols exist for using thiocyanates to construct sulfur-containing heterocycles like 1,2-thiobenzonitriles. The reactivity of both the thiocyanate group and the chlorinated ethyl chain in this compound provides multiple reaction sites for participating in the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Facilitating Novel Carbon-Sulfur and Carbon-Nitrogen Bond Formations

The synthesis and transformation of this compound are fundamentally centered around the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

Carbon-Sulfur Bond Formation: The molecule itself, represented as CHCl₂CH₂-SCN, contains a pre-formed C-S bond. Its utility lies in using this bond as a foundation for further transformations. The reactions described previously, such as the synthesis of thioethers and disulfides, all involve the manipulation and formation of new C-S bonds, establishing this compound as a key sulfur-transfer agent.

Carbon-Nitrogen Bond Formation: The methods for forming C-N bonds are broadly categorized into reactions of nucleophilic nitrogen with electrophilic carbon, or vice versa. A significant reaction of organic thiocyanates is their isomerization to isothiocyanates (R-NCS). This reaction, often catalyzed, transforms the C-S-C≡N linkage into a C-N=C=S linkage, directly forming a new carbon-nitrogen bond. The resulting isothiocyanate is a highly reactive intermediate, widely used in the synthesis of nitrogen-containing compounds and heterocycles. Furthermore, the cyano group itself can be converted to other nitrogen-containing functionalities like amines through reduction, providing another pathway for C-N bond construction.

Strategies for the Synthesis of Complex Organic Molecules

The strategic importance of this compound in the synthesis of complex molecules lies in its role as a versatile and multifunctional building block. By providing efficient access to a variety of sulfur-containing functional groups from a single, stable precursor, it allows chemists to devise multi-step synthetic routes with greater flexibility.

The ability to introduce a thiocyanate group and then convert it into a thiol, disulfide, or thiocarbamate at a later stage in a synthesis is a powerful tool. This strategy enables the incorporation of sulfur-based functionalities into complex molecular architectures, which is crucial for the development of new pharmaceuticals and materials where sulfur atoms often play a critical role in determining biological activity or material properties.

Environmental Fate of this compound: A Review of Transformation and Degradation Mechanisms

The environmental journey of the chemical compound this compound is dictated by a complex interplay of biological and non-biological processes. These mechanisms determine its persistence, potential for transport, and ultimate transformation into other substances in various environmental compartments. Understanding these biotic and abiotic degradation pathways is crucial for assessing its environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.